1-Bromo-2,6-dimethoxy-5-nitronaphthalene
Description
1-Bromo-2,6-dimethoxy-5-nitronaphthalene (CAS No. 25314-99-2) is a substituted naphthalene derivative with the molecular formula C₁₂H₁₀BrNO₄ and a molecular weight of 312.116 g/mol . Its structure features a bromine atom at position 1, nitro (-NO₂) and methoxy (-OCH₃) groups at positions 5, 2, and 6, respectively. This compound is classified under the customs code 2909309090 (aromatic ethers and their halogenated, sulfonated, nitrated derivatives) . The methoxy groups are electron-donating substituents, while the nitro and bromine groups are electron-withdrawing, creating a unique electronic environment that influences its reactivity and physical properties.
Properties
CAS No. |
25314-99-2 |
|---|---|
Molecular Formula |
C12H10BrNO4 |
Molecular Weight |
312.12 g/mol |
IUPAC Name |
1-bromo-2,6-dimethoxy-5-nitronaphthalene |
InChI |
InChI=1S/C12H10BrNO4/c1-17-9-5-4-8-7(11(9)13)3-6-10(18-2)12(8)14(15)16/h3-6H,1-2H3 |
InChI Key |
IJYZMNVYZUFQFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C(C=C2)OC)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Introduction of methoxy groups at the 2 and 6 positions on the naphthalene ring.
- Selective nitration to install the nitro group at the 5-position.
- Bromination at the 1-position.
These steps can be performed in sequence or by functional group transformations on suitably substituted intermediates.
Synthesis via Nitration and Bromination of Dimethoxynaphthalene
A practical approach begins with 2,6-dimethoxynaphthalene as the starting material. The nitration is performed under controlled conditions to introduce the nitro group at the 5-position selectively. Bromination follows to install the bromine atom at the 1-position.
- Nitration: Typically conducted with nitric acid or a nitrating mixture at low temperature to avoid multiple substitutions.
- Bromination: Performed using bromine or a brominating agent such as N-bromosuccinimide (NBS) under mild conditions to achieve regioselectivity.
This method is supported by analogous aromatic nucleophilic substitution reactions on dimethoxynitrobenzenes, where methoxy groups direct substitution patterns and stabilize intermediates.
Preparation from 1-Bromo-2,6-dimethoxynaphthalene via Nitration
Alternatively, 1-Bromo-2,6-dimethoxynaphthalene can be nitrated directly to yield the target compound. This involves:
- Starting from 1-bromo-2,6-dimethoxynaphthalene.
- Performing nitration with a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
- Controlling temperature and reaction time to favor substitution at the 5-position.
This approach benefits from the directing effects of methoxy groups and the bromine substituent, which influence the regioselectivity of nitration.
Synthesis via Aromatic Nucleophilic Substitution on 1-Bromo-2,5-dimethoxy-4-nitrobenzene Analogues
Literature reports aromatic nucleophilic substitution reactions on nitro-substituted methoxybenzenes, which can be adapted for naphthalene derivatives. For example, 1-bromo-2,5-dimethoxy-4-nitrobenzene was prepared by nitration of methoxy-substituted precursors followed by bromination. Similar methods can be extrapolated to naphthalene systems to achieve the desired substitution pattern.
Related Synthetic Routes from Nitro- and Bromo-naphthalene Precursors
From patent literature, preparation of substituted nitronaphthalenes involves:
- Cyanylation of 1-nitro-8-halo-naphthalene derivatives using cuprous cyanide in polar aprotic solvents like N,N-dimethylformamide at elevated temperatures.
- Subsequent functional group transformations including reductions and substitutions to install amino or other groups.
- Use of neutralizing agents such as weak bases (e.g., triethylamine, diisopropylethanolamine) during reactions to improve yields and selectivity.
While this patent focuses on different substitution patterns, the methodologies inform the preparation of brominated nitro-dimethoxynaphthalenes by analogy.
Experimental Data and Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration of 2,6-dimethoxynaphthalene | Nitric acid or nitrating mixture, low temperature | Variable | Control of temperature critical for regioselectivity |
| Bromination of nitrated intermediate | Bromine or N-bromosuccinimide, mild conditions | Moderate | Regioselective bromination at 1-position |
| Direct nitration of 1-bromo-2,6-dimethoxynaphthalene | Nitric acid/sulfuric acid mixture, controlled temperature | Moderate | Methoxy groups direct nitration to 5-position |
| Aromatic nucleophilic substitution | Methoxy-substituted nitrobenzene analogues, K2CO3, amines | High | Adapted for naphthalene derivatives; provides substitution control |
Analytical Characterization
Typical characterization of this compound includes:
- Melting Point: Sharp melting point consistent with pure substituted nitronaphthalene derivatives.
- Infrared Spectroscopy: Characteristic nitro group absorptions near 1520 and 1340 cm⁻¹; methoxy C–O stretches around 1270 cm⁻¹.
- Nuclear Magnetic Resonance: Proton NMR shows aromatic protons shifted by electron-withdrawing nitro and electron-donating methoxy groups; methoxy protons appear as singlets near 3.7–4.0 ppm.
- Elemental Analysis: Confirming the presence of bromine, nitrogen, oxygen, and carbon consistent with molecular formula.
Chemical Reactions Analysis
1-Bromo-2,6-dimethoxy-5-nitronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2,6-dimethoxy-5-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2,6-dimethoxy-5-nitronaphthalene involves its interaction with various molecular targets. The bromine and nitro groups are reactive sites that can participate in electrophilic and nucleophilic reactions. The methoxy groups can influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Its lower molecular weight (252.064 vs. 312.116) also affects solubility in non-polar solvents .
- 2-Bromo-5-methoxy-1,3-dimethylbenzene (C₉H₁₀BrO) : The benzene core and methyl groups limit conjugation compared to naphthalene derivatives. The electron-donating methoxy group at position 5 may stabilize intermediates in substitution reactions, but the smaller structure reduces thermal stability .
Halogenation Patterns
- 1-Bromo-2,3-difluorobenzene (C₆H₃BrF₂) : Unlike the target compound, this benzene derivative contains fluorine atoms, which increase electronegativity and boiling point (234°C). The lack of nitro or methoxy groups simplifies its use in fluorination reactions .
- 1-Nitronaphthalene (C₁₀H₇NO₂): As the parent nitro-naphthalene, it lacks bromine and methoxy groups, making it less sterically hindered but more reactive in nitro-group-mediated reactions (e.g., reductions to amines) .
Q & A
Q. Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
